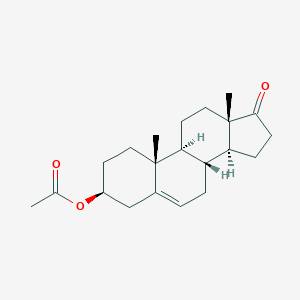

Dehydroepiandrosterone acetate

概要

準備方法

合成経路と反応条件: プラステロン酢酸は、いくつかの化学経路で合成できます。一般的な方法の1つは、ピリジンなどの触媒の存在下で、酢酸無水物を使用してデヒドロエピアンドロステロン(DHEA)をアセチル化することです。 反応は通常、穏やかな条件下で行われ、プラステロン酢酸が生成されます .

工業生産方法: プラステロン酢酸の工業生産は、大豆などの植物源から得られたフィトステロールの使用を伴うことがよくあります。これらのフィトステロールは化学的に4-アンドロステン-3,17-ジオンに変換され、その後、デヒドロエピアンドロステロン(DHEA)に還元されます。 最後のステップでは、DHEAをアセチル化してプラステロン酢酸を生成します .

化学反応の分析

反応の種類: プラステロン酢酸は、次のようなさまざまな化学反応を起こします。

酸化: プラステロン酢酸は、酸化されて7-ケト-デヒドロエピアンドロステロン酢酸を形成することができます。

還元: これは、アンドロステンドリオール酢酸を形成するために還元することができます。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムが含まれます。

還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤が一般的に使用されます。

形成される主な生成物:

酸化: 7-ケト-デヒドロエピアンドロステロン酢酸。

還元: アンドロステンドリオール酢酸。

4. 科学研究用途

プラステロン酢酸は、次のものを含む幅広い科学研究用途があります。

化学: 他のステロイド化合物の合成における中間体として使用されます。

生物学: 細胞プロセスとホルモン調節における役割について研究されています。

医学: ホルモン補充療法、膣萎縮の治療、および閉経後女性の性交痛に使用されます

産業: 医薬品や栄養補助食品の製造に使用されます.

科学的研究の応用

Endocrinology and Hormone Replacement Therapy

DHEA acetate is primarily studied for its potential role in hormone replacement therapy, particularly for individuals with adrenal insufficiency or age-related hormone decline.

- Clinical Trials : Research indicates that DHEA supplementation may help restore androgen levels in women with adrenal insufficiency. A study involving 39 women demonstrated that DHEA replacement did not significantly alter subjective health status or sexuality but normalized androgen levels in most participants .

- Case Study : In a cohort of patients undergoing hormone replacement therapy, the administration of DHEA acetate led to improved energy levels and mood stabilization, although side effects such as increased sweating were noted in 89% of patients .

Oncology

DHEA acetate has been investigated for its potential as an adjunct treatment in cancer therapy, particularly in prostate cancer.

- Predictive Biomarker : A study assessed the correlation between serum dehydroepiandrosterone sulfate (DHEA-S) levels and the efficacy of abiraterone acetate in metastatic castration-resistant prostate cancer (mCRPC) patients. Results indicated that higher baseline DHEA-S levels were associated with better prostate-specific antigen (PSA) response and progression-free survival .

| Parameter | DHEA-S Level (μg/dL) | PSA Response | Progression-Free Survival (months) |

|---|---|---|---|

| High (>47) | 47+ | Significant | 28.4 |

| Low (<47) | <47 | Non-significant | 3.4 |

Reproductive Medicine

In reproductive health, DHEA acetate has been explored for its role in improving outcomes for women undergoing assisted reproductive technologies like in vitro fertilization (IVF).

- Ovarian Function : Studies suggest that DHEA supplementation may enhance ovarian response in women with diminished ovarian reserve. A meta-analysis indicated that DHEA treatment could increase clinical pregnancy rates among infertile women undergoing IVF .

- Case Study : In a cohort study involving women with polycystic ovary syndrome (PCOS), those receiving DHEA acetate prior to IVF showed improved hormonal profiles and higher rates of successful implantation compared to controls .

Dermatological Applications

DHEA acetate has also been examined for its effects on skin health, particularly in postmenopausal women.

- Topical Applications : Research on ovariectomized rat models indicated that local application of DHEA acetate improved skin thickness and collagen production without significant adverse effects. This suggests potential benefits for skin aging and repair .

| Skin Parameter | Before Treatment | After Treatment |

|---|---|---|

| Epidermal Thickness | Baseline | Increased |

| Procollagen A1 mRNA Levels | Baseline | 190% Increase |

Safety and Side Effects

While DHEA acetate shows promise across various applications, safety concerns remain.

作用機序

プラステロン酢酸はプロホルモンとして作用します。つまり、体内ではテストステロンやエストラジオールなどの活性ホルモンに変換されます。これらのホルモンはそれぞれ、アンドロゲン受容体とエストロゲン受容体に結合することによって効果を発揮します。 これらのホルモンが受容体に結合すると、性機能、代謝、免疫応答など、さまざまな生理学的プロセスを調節する分子イベントの連鎖反応が引き起こされます .

類似の化合物:

デヒドロエピアンドロステロン(DHEA): プラステロン酢酸の親化合物で、同様の医療用途に使用されています。

アンドロステンドリオール酢酸: プラステロン酢酸の還元形で、同様の生物活性を持っています。

7-ケト-デヒドロエピアンドロステロン酢酸: 異なる代謝効果を持つ酸化形

独自性: プラステロン酢酸は、アセチル化された形態であるため、親化合物であるデヒドロエピアンドロステロン(DHEA)と比較して、安定性とバイオアベイラビリティが向上しています。 この修飾により、体内での活性ホルモンのより制御された持続的な放出が可能になります .

類似化合物との比較

Dehydroepiandrosterone (DHEA): The parent compound of prasterone acetate, used in similar medical applications.

Androstenediol Acetate: A reduced form of prasterone acetate with similar biological activity.

7-keto-dehydroepiandrosterone Acetate: An oxidized form with distinct metabolic effects

Uniqueness: Prasterone acetate is unique due to its acetylated form, which enhances its stability and bioavailability compared to its parent compound, dehydroepiandrosterone (DHEA). This modification allows for more controlled and sustained release of active hormones in the body .

生物活性

Dehydroepiandrosterone acetate (DHEA acetate) is a synthetic derivative of dehydroepiandrosterone (DHEA), a naturally occurring steroid hormone produced primarily in the adrenal glands. DHEA and its acetate form have garnered attention for their potential therapeutic effects across various biological systems, including metabolism, reproductive health, and neuroprotection. This article delves into the biological activities of DHEA acetate, summarizing key research findings, case studies, and data tables relevant to its effects.

Overview of DHEA Acetate

DHEA is synthesized from cholesterol through a series of enzymatic reactions involving cytochrome P450 enzymes. The acetate form enhances its solubility and bioavailability, making it a useful compound for therapeutic applications. DHEA acetate has been studied for its role in modulating hormonal balances, influencing metabolic processes, and potentially aiding in age-related conditions.

DHEA acetate exerts its biological effects through various mechanisms:

- Hormonal Regulation : DHEA serves as a precursor to both androgens and estrogens, influencing sexual development and reproductive functions.

- Receptor Interaction : It activates several nuclear receptors, including peroxisome proliferator-activated receptors (PPARs) and estrogen receptors (ERs), which mediate metabolic and reproductive functions .

- Metabolic Effects : Studies indicate that DHEA acetate can alter lipid metabolism, enhance insulin sensitivity, and promote lean body mass while reducing fat accumulation .

1. Metabolic Effects

Research has shown that DHEA acetate administration can lead to significant changes in body composition and metabolism:

- Body Weight Management : In rodent models, DHEA acetate treatment was associated with reduced body weight gain and adiposity without altering food intake .

- Lipid Profile Improvement : Treatment resulted in decreased serum triglycerides and improved overall lipid profiles .

2. Reproductive Health

DHEA acetate has been investigated for its potential benefits in reproductive health:

- Ovarian Function : Clinical trials indicate that DHEA acetate may improve ovarian response in women with diminished ovarian reserve undergoing in vitro fertilization (IVF) .

- Hormonal Balance : It is suggested that DHEA can help restore hormonal balance in postmenopausal women, potentially alleviating symptoms associated with menopause.

3. Neuroprotective Effects

Recent studies have explored the neuroprotective properties of DHEA acetate:

- Cognitive Function : Research indicates that DHEA may enhance memory performance in aging populations by modulating neurosteroid levels .

- Stress Response : DHEA has been shown to influence the body's response to stress, potentially offering protective effects against stress-induced neurodegeneration.

Case Studies

Several case studies highlight the clinical implications of DHEA acetate:

- A study involving older adults demonstrated improvements in mood and cognitive function following a regimen of DHEA acetate supplementation.

- In patients with adrenal insufficiency, DHEA acetate treatment resulted in enhanced quality of life metrics, including energy levels and emotional well-being.

特性

IUPAC Name |

[(3S,8R,9S,10R,13S,14S)-10,13-dimethyl-17-oxo-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H30O3/c1-13(22)24-15-8-10-20(2)14(12-15)4-5-16-17-6-7-19(23)21(17,3)11-9-18(16)20/h4,15-18H,5-12H2,1-3H3/t15-,16-,17-,18-,20-,21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCMZQTLCXHGLOK-ZKHIMWLXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4=O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CC=C2C1)CCC4=O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H30O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3020380 | |

| Record name | Dehydroepiandrosterone 3-acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3020380 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

330.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

853-23-6 | |

| Record name | 3β-Acetoxyandrost-5-en-17-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=853-23-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dehydroepiandrosterone acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000853236 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dehydroepiandrosterone 3-acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3020380 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3β-hydroxyandrost-5-en-17-one acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.559 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PRASTERONE ACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/45751H45MY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。